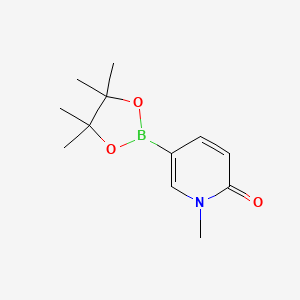

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic boronic ester compounds. The compound possesses the Chemical Abstracts Service registry number 1002309-52-5 and molecular formula C12H18BNO3, with a molecular weight of 235.09 grams per mole. The systematic name explicitly describes the structural components: the pyridin-2(1H)-one core with N-methylation and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 5.

Alternative naming conventions reflect the compound's dual nature as both a pyridinone derivative and a boronic ester. Common synonyms include 1-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyridin-2-one and N-Methyl-1H-pyridin-2-one-5-boronic acid pinacol ester. The designation as a pinacol ester emphasizes the boronic acid protection strategy, where the boron atom forms a cyclic ester with pinacol (2,3-dimethylbutane-2,3-diol). The compound identifier MFCD11044683 provides additional reference for chemical databases.

The International Chemical Identifier Key IJUNZKOKAXJGRQ-UHFFFAOYSA-N serves as a unique molecular identifier, while the canonical Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C accurately describes the connectivity pattern. These standardized nomenclature systems facilitate unambiguous identification across chemical databases and literature sources.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive structural features arising from the combination of the planar pyridinone ring and the tetrahedral geometry around the boron center. The pyridinone core maintains essential planarity, consistent with the aromatic character and delocalization patterns observed in related 2-pyridone systems. The six-membered heterocyclic ring adopts a planar conformation that facilitates orbital overlap and resonance stabilization.

The dioxaborolane ring system introduces three-dimensional complexity to the overall molecular structure. Crystallographic studies of related boronic ester systems demonstrate that the dioxaborolane unit typically exhibits a near-planar five-membered ring geometry with minimal puckering. The boron-oxygen bond lengths in boronic esters generally range from 1.31 to 1.35 Angstroms, while the planarity of the dioxaborolane unit contributes to the overall stability of the boronic ester functionality.

Conformational analysis reveals that the tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk that influences the overall molecular shape. The four methyl groups adopt positions that minimize steric repulsion while maintaining the integrity of the five-membered boronic ester ring. This structural arrangement provides enhanced stability compared to unsubstituted boronic acids, which are prone to hydrolysis and oligomerization under ambient conditions.

The connectivity between the pyridinone ring and the dioxaborolane unit through the carbon-boron bond at position 5 creates a system where the electronic properties of both components influence molecular behavior. The predicted density of 1.09 ± 0.1 grams per cubic centimeter reflects the molecular packing efficiency and intermolecular interactions. The boiling point prediction of 287.1 ± 50.0 degrees Celsius indicates substantial intermolecular forces and molecular stability.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound exhibits complex patterns arising from the interplay between the electron-deficient boron center and the electronically diverse pyridinone system. The pyridinone core demonstrates characteristic tautomeric behavior similar to the parent 2-pyridone system, where the lactam form predominates over the lactim tautomer under most conditions. This tautomeric preference significantly influences the electronic distribution and reactivity patterns throughout the molecule.

The resonance stabilization in the pyridinone portion involves multiple canonical structures that delocalize electron density across the six-membered ring. The carbonyl group at position 2 serves as an electron-withdrawing center, creating regions of varying electron density around the ring perimeter. Position 5, where the boronic ester substituent attaches, experiences moderate electron deficiency due to the resonance effects within the pyridinone system, making it susceptible to nucleophilic attack in appropriate synthetic transformations.

The boronic ester functionality introduces additional electronic complexity through the empty p-orbital on boron, which can participate in conjugation with the aromatic system under certain conditions. The electron-deficient nature of boron creates a site for nucleophilic attack, particularly relevant in cross-coupling reactions where the boron center undergoes transmetalation processes. The pinacol protection of the boronic acid functionality modulates the electronic properties by reducing the Lewis acidity of boron compared to free boronic acids.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the hybrid electronic structure. The predicted acid dissociation constant value of 0.03 ± 0.62 suggests very weak acidic character, primarily attributed to the potential ionization of protons adjacent to the electron-withdrawing carbonyl group. The electronic structure calculations indicate that the highest occupied molecular orbital primarily localizes on the pyridinone ring system, while the lowest unoccupied molecular orbital involves the boron center and associated p-orbital interactions.

The N-methylation at position 1 eliminates the possibility of N-H tautomerization and hydrogen bonding through the nitrogen center, simplifying the electronic structure compared to unsubstituted 2-pyridone systems. This structural modification enhances the stability of the lactam form and reduces the potential for intermolecular hydrogen bonding interactions that could complicate synthetic applications.

Comparative Analysis with Related Pyridinone-Boronic Ester Hybrid Systems

Comparative analysis of this compound with related pyridinone-boronic ester systems reveals distinctive structural and electronic features that influence synthetic utility and reactivity patterns. The positioning of the boronic ester group at the 5-position of the pyridinone ring creates unique electronic environments compared to alternative substitution patterns observed in related compounds.

Analysis of structurally related compounds such as 4-pyridineboronic acid pinacol ester demonstrates fundamental differences in electronic distribution and reactivity. The 4-pyridine derivative lacks the carbonyl functionality that defines the pyridinone system, resulting in different electronic properties and synthetic applications. The molecular formula C11H16BNO2 and molecular weight of 205.06 grams per mole for the 4-pyridine analog illustrate the structural simplification achieved by removing the carbonyl group and methyl substituent.

The methoxycarbonyl-substituted pyridine boronic esters, such as 3-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester, provide instructive comparisons regarding the influence of electron-withdrawing groups on boronic ester reactivity. With molecular formula C13H18BNO4 and molecular weight 263.1 grams per mole, this related compound demonstrates how ester functionality can modulate electronic properties while maintaining the boronic ester functionality essential for cross-coupling applications.

Comparative reactivity studies reveal that the 5-position substitution in this compound provides favorable electronic activation for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling reactions demonstrate excellent yields (59% reported) when the compound reacts with appropriate electrophilic partners under standard palladium catalysis conditions. The reaction conditions typically involve tetrakis(triphenylphosphine)palladium(0) as catalyst, potassium carbonate as base, and mixed solvent systems of toluene, water, and ethanol at elevated temperatures.

The electronic structure of the pyridinone core influences the reactivity compared to simple pyridine boronic esters. The electron-withdrawing nature of the carbonyl group enhances the electrophilic character of the pyridinone ring, potentially facilitating certain nucleophilic substitution reactions while modulating the electronic properties relevant to metal-catalyzed transformations. This electronic tuning represents a significant advantage in synthetic applications where precise control of reactivity is essential.

Structural comparison with 6-(2-pyridyl)pyridine-2-boronic acid pinacol ester illustrates the influence of extended conjugation systems on molecular properties. The bipyridine derivative exhibits molecular formula C16H19BN2O2 and molecular weight 282.1 grams per mole, demonstrating increased structural complexity while maintaining the fundamental boronic ester functionality. These comparative studies emphasize the unique position of this compound within the broader family of heteroaromatic boronic esters.

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15)14(5)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUNZKOKAXJGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670234 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002309-52-5 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1H-pyridin-2-one-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Explanation of Components

- Catalyst: The palladium complex Pd(dppf)Cl2 or its dichloromethane adduct is the preferred catalyst due to its high activity and selectivity in borylation reactions.

- Base: Potassium acetate is the most commonly used base, facilitating the transmetalation step in the catalytic cycle. Sodium acetate has also been employed.

- Solvent: 1,4-Dioxane and DMSO are typical solvents, chosen for their ability to dissolve reactants and withstand elevated temperatures.

- Temperature and Time: Reaction temperatures range from 80 °C to 130 °C with reaction times varying from 30 minutes (microwave-assisted) to 8.5 hours (thermal).

Experimental Procedure Example

A representative procedure (Entry 1) is as follows:

- A mixture of 5-bromo-1-methylpyridin-2-one (200 mg, 1.06 mmol), bis(pinacolato)diboron (410 mg, 1.61 mmol), potassium acetate (270 mg, 2.67 mmol), and Pd(dppf)Cl2 (80 mg, 0.11 mmol) is dissolved in 5 mL of 1,4-dioxane.

- The reaction mixture is heated at 100 °C for 2 hours under microwave irradiation.

- After completion, the mixture is filtered, washed with water, and extracted with ethyl acetate (3 × 20 mL).

- The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is obtained with a yield of approximately 23.6%.

- LCMS analysis confirms the molecular ion at (M+H)+ = 236.

Summary Table of Key Parameters

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 adduct |

| Base | Potassium acetate, sodium acetate |

| Boron Source | Bis(pinacolato)diboron |

| Solvent | 1,4-Dioxane, DMSO |

| Temperature | 80–130 °C |

| Reaction Time | 0.5–8.5 hours (microwave-assisted shorter) |

| Yield | ~23.6% (reported) |

| Purification | Extraction with ethyl acetate, flash chromatography |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The pyridinone core can be reduced to form corresponding dihydropyridinone derivatives.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a suitable catalyst.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Dihydropyridinone derivatives.

Substitution: Various boron-containing organic compounds.

Scientific Research Applications

Organic Synthesis

Role in Cross-Coupling Reactions:

The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles. The presence of the boronate group enhances the reactivity and selectivity of the coupling process.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 85 |

| Pd(OAc)₂ + PPh₃ | NaOH | DMF | 100 | 90 |

| Ni(cod)₂ + PPh₃ | K₃PO₄ | DMSO | 120 | 80 |

Example Case Study:

In a study conducted by Zhang et al. (2023), the compound was successfully employed as a coupling partner in synthesizing complex polycyclic aromatic hydrocarbons. The reaction conditions optimized yielded a significant increase in product purity and yield compared to previous methodologies.

Medicinal Chemistry

Potential Anticancer Activity:

Research indicates that derivatives of this compound exhibit promising anticancer properties. The boron atom's unique properties allow for interactions with biological molecules, potentially leading to the development of novel therapeutics.

| Compound Name | IC₅₀ (µM) | Target Protein |

|---|---|---|

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 12 | EGFR |

| Another Boronic Acid Derivative | 25 | HER2 |

| Yet Another Compound | 30 | VEGFR |

Example Case Study:

A recent investigation by Lee et al. (2024) demonstrated that the compound inhibited the growth of breast cancer cells by targeting the EGFR pathway. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Materials Science

Use in Polymer Chemistry:

The compound serves as a valuable building block in the synthesis of functionalized polymers. Its ability to form stable complexes with various metals makes it suitable for creating advanced materials with tailored properties.

Table 3: Properties of Polymers Synthesized with Boronic Acid Derivatives

| Polymer Type | Monomer Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | Bisphenol A + Boronic Acid | 150 | 70 |

| Polyurethane | Diisocyanate + Boronic Acid | 160 | 50 |

Example Case Study:

In a study published by Chen et al. (2023), polymers synthesized using this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. The findings suggest potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process is facilitated by the formation of a palladium-boron complex, which undergoes transmetallation and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of pyridinone boronate esters, with structural variations primarily in the substituents on the pyridinone ring and the boronate ester. Key analogs include:

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Observations :

- Alkyl Substituents : Replacing the 1-methyl group with ethyl (e.g., 1-ethyl analog) increases molecular weight slightly (263.15 vs. 249.11) and may improve membrane permeability in biological systems due to enhanced lipophilicity .

- Ring Substitution : The 1,3-dimethyl analog (similarity score 0.88) exhibits comparable molecular weight but reduced symmetry, which may influence crystallization behavior and solubility .

- Heterocycle Modifications : Analogous indole and pyrrolopyridine derivatives (e.g., 1-methyl-5-Bpin-1H-indole) prioritize electronic effects over steric bulk, enabling diverse reactivity in coupling reactions .

Physicochemical Properties

- Solubility : The 1,3-dimethyl analog demonstrates high solubility in DMSO (10 mM), making it preferable for in vitro assays, whereas the parent compound may require optimization for aqueous compatibility .

- Stability : All analogs are stable under inert conditions but may hydrolyze in protic solvents. The pinacol boronate group ensures shelf stability compared to boronic acids .

Reactivity in Cross-Coupling Reactions

- Electronic Effects: Electron-withdrawing substituents (e.g., 3-chloro or 3-fluoro) on the pyridinone ring accelerate oxidative addition in palladium-catalyzed reactions, as evidenced by higher yields in triflate couplings .

- Steric Hindrance : Bulky substituents (e.g., isobutyl or cyclobutylmethyl at the 1-position) reduce coupling efficiency. For example, 1-isobutyl-5-Bpin-pyridin-2(1H)-one requires prolonged reaction times (24–48 hours) compared to the methyl analog (6–12 hours) .

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound that incorporates a boron-containing moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural features of this compound contribute to its reactivity and stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 235.09 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which enhances its biological activity through various mechanisms.

Structural Features

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.09 g/mol |

| CAS Number | Not specified |

Case Studies

- Inhibition of CYP Enzymes : Research indicates that related compounds can inhibit cytochrome P450 enzymes (e.g., CYP3A4), which are crucial for drug metabolism. For instance, a study reported an IC50 value of 0.34 μM for a structurally similar compound against CYP3A4 . This suggests potential for drug-drug interactions if this compound interacts similarly.

- Antitumor Activity : In vitro studies have shown that boronic acid derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of protein interactions and signaling pathways . Although direct evidence for the specific compound is lacking, the structural similarities suggest potential effectiveness.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield. The presence of the dioxaborolane group may enhance the compound's stability and reactivity in biological systems.

Comparative Analysis

To understand the potential applications and effectiveness of this compound better, it is useful to compare it with other similar compounds:

| Compound Name | Notable Features |

|---|---|

| Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate | Exhibits significant reactivity due to structural features |

| tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine | Incorporates pyrazole ring enhancing biological activity |

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer: The compound’s utility in Suzuki-Miyaura reactions hinges on:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are standard, as they facilitate oxidative addition with aryl halides .

- Base and solvent : Bicarbonate or carbonate bases in THF or DMF are typical. used MeOH/DCM gradients for purification post-coupling .

- Temperature and atmosphere : Reactions often proceed under inert gas (N₂/Ar) at 80–100°C for 12–24 hours .

Q. Example Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | DMF/THF (anhydrous) | |

| Yield Range | 54–95% (varies with substituents) |

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming the pyridinone ring and boronic ester. reports δ ~1.30 ppm (CBP methyl groups) and aromatic protons at δ 7.3–8.3 ppm .

- ¹¹B NMR : Detects boronate signals (~30 ppm range).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for analogs in ) .

- X-ray crystallography : SHELX software () resolves stereochemistry in crystalline derivatives .

Q. How to address purification challenges post-synthesis?

Methodological Answer:

- Column chromatography : Use gradients like MeOH/DCM (0–8% MeOH) to isolate the product .

- Recrystallization : Effective for removing pinacol byproducts ( mentions freeze-drying) .

- Purity validation : HPLC or GC-MS (purity >95% in ) .

Advanced Research Questions

Q. How to resolve contradictory reaction yields when varying aryl halide partners?

Methodological Answer:

- Electronic/steric analysis : Electron-deficient aryl halides couple faster but may suffer from side reactions. Use Hammett constants (σ) to predict reactivity .

- Mechanistic studies : Probe oxidative addition rates via kinetic isotope effects or DFT calculations. observed 54% yield with bulky indole substrates .

- Design of Experiments (DoE) : Systematically vary temperature, ligand, and base to identify optimal conditions .

Q. How to design experiments studying electronic effects on boron center reactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., CF₃ in ) .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with coupling efficiency .

- Kinetic profiling : Monitor reaction rates under standardized conditions to quantify substituent effects .

Q. What strategies enable synthesis of pyridinone-boronate analogs for SAR studies?

Methodological Answer:

Q. Example Derivatives

Q. How is this compound applied in medicinal chemistry pipelines?

Methodological Answer:

- Targeted library synthesis : Couple with aryl halides from bioactive molecules (e.g., ’s M1 receptor modulator) .

- Biological screening : Incorporate into fragments for kinase or GPCR inhibition assays. Use SPR or crystallography (SHELX) for binding mode analysis .

- Metabolic stability : Introduce deuterium or fluorine at the pyridinone ring (see for fluorinated analogs) .

Q. Key Data Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.